NSC 109555 Chk2 Potency Compared with Analog PV1019
NSC 109555 (IC50 = 240 nM) is directly compared with its derivative PV1019 (IC50 = 138 nM) in a head-to-head in vitro kinase assay using histone H1 as substrate [1]. PV1019 exhibits approximately 1.7-fold greater potency than the parent compound under identical assay conditions [2].
| Evidence Dimension | Chk2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | PV1019 (NSC 744039): IC50 = 138 nM |
| Quantified Difference | PV1019 is 1.7-fold more potent than NSC 109555 |
| Conditions | In vitro kinase assay with Chk2 incubated with histone H1 substrate |
Why This Matters
Researchers evaluating both compounds can quantitatively assess potency trade-offs against other selection criteria (e.g., availability, synthetic accessibility, chemotype novelty) for their specific experimental design.
- [1] Jobson AG, et al. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019. J Pharmacol Exp Ther. 2009 Dec;331(3):816-826. View Source
- [2] Europe PMC. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019. J Pharmacol Exp Ther. 2009;331(3):816-826. View Source
